Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with ethynyl-containing reagents. One common method includes the alkylation of pyrrolidine with ethynyl halides under basic conditions, followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl pyrrolidine-2-carboxylate hydrochloride
- Ethyl pyrrolidine-2-carboxylate hydrochloride
- L-Proline methyl ester hydrochloride
Uniqueness
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack this functional group.
Properties
Molecular Formula |
C8H12ClNO2 |
---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
methyl 5-ethynylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h1,6-7,9H,4-5H2,2H3;1H |
InChI Key |
FECSMXVBIVPJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(N1)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.